molecular formula C20H31ClN2O2 B1670743 Dipiproverine hydrochloride CAS No. 2404-18-4

Dipiproverine hydrochloride

Cat. No.: B1670743
CAS No.: 2404-18-4
M. Wt: 366.9 g/mol
InChI Key: CTKRMKMQQLEWMP-UHFFFAOYSA-N
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Description

Dipiproverine hydrochloride is an antispasmodic compound used primarily as an anticholinergic drug. It is the hydrochloride form of dipiproverine, an alpha-amino acid ester. This compound has been utilized in various therapeutic applications due to its ability to alleviate spasms and reduce muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipiproverine hydrochloride involves the esterification of alpha-phenyl-alpha-piperidinoacetic acid with 2-(1-piperidinyl)ethyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Dipiproverine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Dipiproverine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Dipiproverine hydrochloride exerts its effects by acting as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle contractions and spasms. The compound primarily targets smooth muscle cells, reducing their excitability and contractility .

Comparison with Similar Compounds

    Dipivefrin: A prodrug of epinephrine used in ophthalmic solutions.

    Dicyclomine: Another anticholinergic agent used to treat irritable bowel syndrome.

    Hyoscyamine: An antispasmodic and anticholinergic drug used for various gastrointestinal disorders.

Uniqueness of Dipiproverine Hydrochloride: this compound is unique due to its specific ester structure, which provides a distinct pharmacological profile. Unlike other anticholinergic agents, it has a pronounced effect on smooth muscle cells, making it particularly effective in treating spasmodic conditions .

Properties

CAS No.

2404-18-4

Molecular Formula

C20H31ClN2O2

Molecular Weight

366.9 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C20H30N2O2.ClH/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22;/h1,4-5,10-11,19H,2-3,6-9,12-17H2;1H

InChI Key

CTKRMKMQQLEWMP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3.Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3.Cl

Appearance

Solid powder

2404-18-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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